molecular formula C17H16ClNO3 B352988 3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-28-6

3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B352988
CAS No.: 638142-28-6
M. Wt: 317.8g/mol
InChI Key: MLMTXFLSQZVPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 3-chloropropylamine.

    Formation of Intermediate: 2-chlorophenol reacts with 3-chloropropylamine to form 3-(2-chlorophenoxy)propylamine.

    Cyclization: The intermediate undergoes cyclization with 5-methyl-2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)benzoxazole: Another benzoxazole derivative with similar structural features but different substituents.

    5-methyl-2-phenylbenzoxazole: A benzoxazole compound with a phenyl group instead of the chlorophenoxy group.

Uniqueness

3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of the 3-(2-chlorophenoxy)propyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(2-chlorophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12-7-8-16-14(11-12)19(17(20)22-16)9-4-10-21-15-6-3-2-5-13(15)18/h2-3,5-8,11H,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMTXFLSQZVPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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